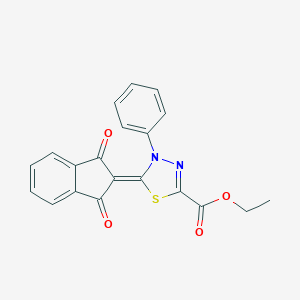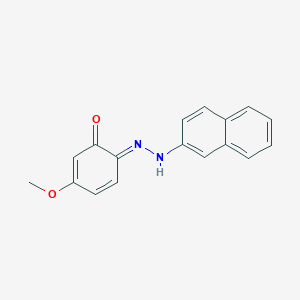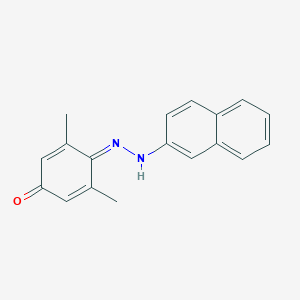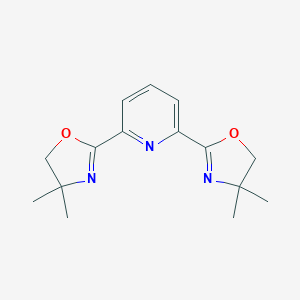
ethyl 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of ethyl 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate is not well understood. However, some studies suggest that it may act as a potential inhibitor of certain enzymes or receptors.
Biochemical and Physiological Effects:
Studies have shown that ethyl 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate exhibits various biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, as well as potential anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate in lab experiments is its ease of synthesis. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on ethyl 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate. For example, further studies could investigate its potential as an inhibitor of specific enzymes or receptors. Additionally, research could explore its potential applications in other fields, such as material science and agricultural chemistry.
Métodos De Síntesis
The synthesis of ethyl 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl acetoacetate and 2,3-dihydro-1H-indene-1,3-dione in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
Ethyl 5-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agricultural chemistry.
Propiedades
Fórmula molecular |
C20H14N2O4S |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
ethyl 5-(1,3-dioxoinden-2-ylidene)-4-phenyl-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C20H14N2O4S/c1-2-26-20(25)18-21-22(12-8-4-3-5-9-12)19(27-18)15-16(23)13-10-6-7-11-14(13)17(15)24/h3-11H,2H2,1H3 |
Clave InChI |
GVKDXZSWDKPHPT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=C2C(=O)C3=CC=CC=C3C2=O)S1)C4=CC=CC=C4 |
SMILES canónico |
CCOC(=O)C1=NN(C(=C2C(=O)C3=CC=CC=C3C2=O)S1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dimethyl-4-[(2-methylnaphthalen-1-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B282986.png)


![4-[(1-Bromo-2-naphthyl)diazenyl]phenyl methyl ether](/img/structure/B282992.png)


![1-[(2-Chloro-5-methylanilino)sulfanyl]-2,4-dinitrobenzene](/img/structure/B282996.png)
![1-Chloro-4-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B282997.png)
![1-[(3-Chloroanilino)sulfanyl]-2-nitrobenzene](/img/structure/B283000.png)
![4-Chloro-1-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B283001.png)
![N-[1-benzyl-2-(1H-imidazol-1-yl)-2-oxoethyl]-N-tritylamine](/img/structure/B283003.png)
![N-[1-(1H-imidazol-1-ylcarbonyl)-2-methylbutyl]-N-tritylamine](/img/structure/B283004.png)
![N-{2-[(1-phenylethylidene)amino]phenyl}methanesulfonamide](/img/structure/B283006.png)
